N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-15-6-8-17(9-7-15)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-16-5-2-3-10-21-16/h2-3,5-10,18H,4,11-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLRJJYPRYELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with pyridine derivatives and tosylated oxazinan compounds.
- Reaction Conditions : The reaction typically occurs under controlled conditions to ensure the formation of the desired oxalamide structure.
- Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds was evaluated for their antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cells. The results demonstrated that certain derivatives showed selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal fibroblast cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3b | HCT116 | 15 | High |
| 4c | HepG2 | 20 | Moderate |
| 5d | MCF7 | 50 | Low |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in malignancies through various signaling pathways.
Study on Pyridine Derivatives
A study published in Organic & Biomolecular Chemistry investigated a series of pyridine derivatives for their biological activity. The findings revealed that the presence of specific functional groups significantly enhanced the anticancer properties of these compounds. The study highlighted the importance of structural modifications in optimizing biological activity .
Clinical Implications
In preclinical models, certain derivatives of oxalamides have shown promise as potential therapeutic agents for treating various cancers. For example, a derivative similar to this compound was tested for its efficacy in reducing tumor size in xenograft models, demonstrating significant antitumor activity .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- Pyridin-2-ylmethanamine : A commercially available aromatic amine.
- (3-Tosyl-1,3-oxazinan-2-yl)methanamine : A six-membered sulfonamide-containing heterocycle.
- Oxalyl chloride : The central oxalamide-forming reagent.
The convergent synthesis strategy involves independent preparation of the two amine precursors, followed by sequential coupling with oxalyl chloride.
Synthesis of (3-Tosyl-1,3-oxazinan-2-yl)methanamine
Cyclization of 1,3-Amino Alcohol Precursors
The 1,3-oxazinan ring is constructed via nucleophilic ring-closing reactions. A representative protocol involves:
- Tosylation of 2-aminopropane-1,3-diol : Treatment with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base yields 3-tosyl-2-azidopropane-1,3-diol.
- Staudinger Reaction : Reduction of the azide to an amine using triphenylphosphine (PPh₃) in THF/water.
- Cyclization : Heating the intermediate in toluene with catalytic p-toluenesulfonic acid (PTSA) induces cyclodehydration, forming 3-tosyl-1,3-oxazinan-2-ol.
Table 1: Optimization of Oxazinan Ring Formation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Tosylation | TsCl, TEA, DCM, 0°C → RT | 92 | 98.5 |
| Azide Reduction | PPh₃, THF/H₂O, 50°C, 6h | 85 | 97.2 |
| Cyclization | Toluene, PTSA, reflux, 12h | 78 | 99.1 |
Synthesis of Pyridin-2-ylmethanamine
Pyridin-2-ylmethanamine is typically synthesized via:
Oxalamide Coupling: Sequential Amidation
Stepwise Amide Bond Formation
To avoid symmetric byproducts, a two-step protocol is employed:
- Mono-Amidation : Reaction of oxalyl chloride with pyridin-2-ylmethanamine in DCM at 0°C, followed by quenching with aqueous NaHCO₃ to yield N1-(pyridin-2-ylmethyl)oxalyl chloride.
- Second Amidation : Addition of (3-tosyl-1,3-oxazinan-2-yl)methanamine and DIPEA in THF at room temperature completes the oxalamide formation.
Table 2: Amidation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | THF |
| Base | TEA | DIPEA | DIPEA |
| Temperature | 0°C → RT | RT | RT |
| Yield | 68% | 82% | 82% |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.82 (m, 2H, Ts aromatic), 7.48–7.42 (m, 2H, Ts aromatic), 4.62 (s, 2H, CH₂N), 3.91–3.85 (m, 2H, oxazinan-H), 3.12–3.05 (m, 2H, oxazinan-H), 2.45 (s, 3H, Ts-CH₃).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₅N₄O₅S [M+H]⁺: 457.1542; found: 457.1538.
Purity Assessment
Preparative HPLC (C18 column, acetonitrile/water gradient) achieved >99% purity, with tR = 12.7 min.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
